molecular formula C15H15NO B6172079 3-(9H-carbazol-3-yl)propan-1-ol CAS No. 1897292-71-5

3-(9H-carbazol-3-yl)propan-1-ol

Cat. No.: B6172079
CAS No.: 1897292-71-5
M. Wt: 225.3
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Description

3-(9H-Carbazol-3-yl)propan-1-ol is a carbazole derivative with the molecular formula C15H15NO and a molecular weight of 225.29 g/mol (CAS: 865780-25-2) . Carbazole derivatives are widely studied for their applications in pharmaceuticals (e.g., antitumor, antioxidative, and anti-inflammatory activities) and materials science (e.g., organic electronics) .

Properties

CAS No.

1897292-71-5

Molecular Formula

C15H15NO

Molecular Weight

225.3

Purity

95

Origin of Product

United States

Preparation Methods

Formation of 3-(2,3-Epoxypropoxy)carbazole

The foundational step in synthesizing 3-(9H-carbazol-3-yl)propan-1-ol involves the preparation of an epoxide intermediate. Analogous to methods described in patent WO2009116069A2, 3-hydroxycarbazole reacts with epichlorohydrin under basic conditions to form 3-(2,3-epoxypropoxy)carbazole. This reaction typically employs polar solvents such as dimethylformamide (DMF) or aqueous ethanol, with temperatures maintained between 40–70°C. The epoxide’s regioselectivity is critical, as improper ring-opening can lead to positional isomers.

Reaction Scheme:

3-Hydroxycarbazole+EpichlorohydrinBase3-(2,3-Epoxypropoxy)carbazole\text{3-Hydroxycarbazole} + \text{Epichlorohydrin} \xrightarrow{\text{Base}} \text{3-(2,3-Epoxypropoxy)carbazole}

Epoxide Ring-Opening with Nucleophiles

The epoxide intermediate undergoes ring-opening reactions to introduce the propanol moiety. While patent WO2009116069A2 demonstrates amine-mediated openings for Carvedilol synthesis, analogous hydrolysis under acidic or basic conditions can yield the target alcohol. For instance:

  • Acidic Hydrolysis : Using dilute hydrochloric acid in tetrahydrofuran (THF) at 60°C selectively produces this compound.

  • Basic Hydrolysis : Aqueous sodium hydroxide at ambient temperature may lead to diol formation, necessitating subsequent reduction steps.

Direct Alkylation Strategies

Nucleophilic Substitution with 3-Bromopropanol

Carbazole’s NH group acts as a nucleophile when deprotonated, enabling alkylation with 3-bromopropanol. This one-step method requires anhydrous conditions and a strong base (e.g., sodium hydride) in DMF at 80°C. However, competing O-alkylation and low regioselectivity at the carbazole’s 3-position often necessitate chromatographic purification.

Reaction Conditions:

ParameterValue
SolventDMF
BaseNaH (1.2 equiv)
Temperature80°C
Reaction Time12–24 hours

Friedel-Crafts Alkylation

While less common, Friedel-Crafts alkylation using 3-chloropropanol and Lewis acids (e.g., AlCl₃) has been explored. This method suffers from poor yield (<30%) due to carbazole’s electron-deficient aromatic system, which limits electrophilic substitution.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for the aforementioned routes:

MethodYield (%)Purity (%)Key Challenges
Epoxide Hydrolysis65–75≥95Competing diol formation
Direct Alkylation40–5085–90Regioselectivity control
Friedel-Crafts20–3070–80Low reactivity, side products

Optimization Insights:

  • Epoxide Route : Yields improve with stoichiometric control of water during hydrolysis.

  • Direct Alkylation : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction rates and selectivity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors, as described in patent WO2009116069A2, minimizes side reactions and improves heat management. For example, a tubular reactor with immobilized base catalysts can achieve >90% conversion of 3-hydroxycarbazole to the epoxide intermediate within 2 hours.

Purification Techniques

  • Crystallization : The target compound’s low solubility in cold hexane allows for efficient crystallization.

  • Chromatography : Reverse-phase HPLC resolves positional isomers, albeit at higher costs .

Chemical Reactions Analysis

3-(9H-carbazol-3-yl)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols or amines .

Scientific Research Applications

3-(9H-carbazol-3-yl)propan-1-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound has been studied for its potential biological activities, including antiviral, antibacterial, and anticancer properties.

    Medicine: Research has shown that carbazole derivatives, including this compound, have potential therapeutic applications.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(9H-carbazol-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for nerve signal transmission .

The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules, altering their structure and function. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
3-(9H-Carbazol-3-yl)propan-1-ol C15H15NO 225.29 Carbazole, propanol Simpler structure, amphiphilic
3-[2-(9-Ethyl-9H-carbazol-3-yl)-6-methyl-3-quinolyl]propan-1-ol C27H26N2O 394.51 Carbazole, quinoline, ethyl, propanol Extended π-system; centrosymmetric dimer formation in crystals
3-[4-(Hydroxymethyl)triazol-1-yl]propan-1-ol C6H11N3O2 157.17 Triazole, hydroxymethyl Synthesized via click chemistry; lower molecular weight
1-(3,6-Dibromo-9H-carbazol-9-yl)-3-[(2-methylphenyl)amino]propan-2-ol C22H20Br2N2O 488.21 Brominated carbazole, methylphenylamino Enhanced bioactivity; potential solubility challenges
3-Acetyl-9-isopropyl-9H-carbazole C17H17NO 251.32 Acetyl, isopropyl Electron-withdrawing acetyl group; higher thermal stability
1-(9H-Carbazol-9-yl)-3-(dipropylamino)propan-2-ol C21H28N2O 324.46 Dipropylamino Enhanced solubility in polar solvents
1-(1H-Benzo[d][1,2,3]triazol-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol C21H18N4O 342.39 Benzo-triazolyl Potential for hydrogen bonding and π-π stacking

Q & A

Basic Synthesis: How is 3-(9H-carbazol-3-yl)propan-1-ol synthesized, and what are the critical reaction conditions?

Answer:
The synthesis involves reacting carbazole with 3-bromo-1-propanol in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Sodium hydride (NaH) is used as a base to deprotonate carbazole, enabling nucleophilic substitution. Key conditions include:

  • Temperature: Reaction starts at -15°C (salt-ice bath) and proceeds at ambient temperature.
  • Reagents: Stoichiometric excess of NaH (4:1 molar ratio to carbazole).
  • Purification: Column chromatography with 10% ethyl acetate/hexane, followed by recrystallization in chloroform to obtain colorless crystals .

Structural Analysis: What is the crystallographic structure of this compound, and how does the hydroxyl group influence molecular packing?

Answer:
Single-crystal X-ray diffraction reveals a monoclinic structure (space group P2₁/n) with unit cell parameters:

  • a = 5.2930 Å, b = 12.5935 Å, c = 17.954 Å, β = 97.778°.
    The carbazole moiety is nearly planar (dihedral angle = 2.25° between outer rings). The hydroxyl group participates in bifurcated O–H⋯O hydrogen bonds, forming chains along the a-axis, stabilizing the crystal lattice .

Basic Purification: What methods ensure high purity of this compound post-synthesis?

Answer:

  • Step 1: Quench excess NaH with ice-cold water to terminate the reaction.
  • Step 2: Extract with ethyl acetate, rinse with water, and dry over anhydrous MgSO₄.
  • Step 3: Purify via column chromatography (silica gel, 10% ethyl acetate/hexane).
  • Step 4: Recrystallize from chloroform to achieve >97% purity .

Advanced Synthesis Optimization: How can reaction yield and scalability be improved?

Answer:
Potential optimizations include:

  • Solvent Choice: Test polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Catalysis: Explore phase-transfer catalysts for faster kinetics.
  • Continuous Flow: Transition from batch to flow chemistry for scalability and reproducibility.
  • Monitoring: Use in-situ FTIR or HPLC to track reaction progress .

Intermolecular Interactions: How do non-covalent interactions affect the compound’s solid-state properties?

Answer:
Beyond O–H⋯O hydrogen bonds, π–π stacking between carbazole aromatic rings (3.8–4.2 Å interplanar distances) contributes to molecular cohesion. These interactions influence melting point, solubility, and mechanical stability, critical for formulation in solid-state applications .

Computational Modeling: What DFT or MD approaches are suitable for studying this compound’s electronic properties?

Answer:

  • DFT: Use B3LYP/6-31G(d) to calculate HOMO/LUMO energies, predicting reactivity and charge transfer behavior.
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., chloroform, ethanol) to assess solubility.
  • Docking Studies: Model interactions with biological targets (e.g., DNA intercalation) using AutoDock Vina .

Biological Activity: What potential therapeutic applications are suggested by structurally related carbazole derivatives?

Answer:
While direct data on this compound is limited, analogs with carbazole-piperidine or carbazole-imidazole moieties show:

  • Anticancer Activity: Inhibition of topoisomerase II (IC₅₀ = 2–10 µM in leukemia cell lines).
  • Neuroprotection: Modulation of NMDA receptors in neurodegenerative models.
    Further in vitro assays (e.g., MTT, apoptosis) are recommended to validate bioactivity .

Advanced Derivatization: How can the hydroxyl group be functionalized to enhance pharmacological properties?

Answer:

  • Esterification: React with acyl chlorides to improve lipophilicity (e.g., for blood-brain barrier penetration).
  • Etherification: Introduce alkyl/aryl groups via Williamson synthesis to tune solubility.
  • Coordination Chemistry: Complex with transition metals (e.g., Pt, Cu) for anticancer synergy .

Stability Under Physiological Conditions: How does the compound behave across pH ranges?

Answer:
Analogous carbazole-alcohol derivatives exhibit:

  • Acidic Conditions (pH <3): Protonation of the carbazole nitrogen, reducing solubility.
  • Neutral/Basic Conditions (pH 7–9): Stable with minimal degradation over 24 hours.
    Conduct accelerated stability studies (40°C/75% RH) to confirm shelf life .

Spectroscopic Characterization: What NMR and TLC protocols confirm structural identity?

Answer:

  • ¹H NMR (CDCl₃): Key signals include δ 7.2–8.1 ppm (aromatic carbazole protons), δ 3.6–4.1 ppm (–CH₂OH), and δ 1.8–2.2 ppm (methylene protons).
  • TLC: Rf ≈ 0.4 in 10% ethyl acetate/hexane; visualize under UV (254 nm) or iodine vapor.
  • Mass Spec: ESI-MS expected m/z = 225.28 [M+H]⁺ .

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